molecular formula C8H8ClNO2 B046927 Methyl 2-amino-5-chlorobenzoate CAS No. 5202-89-1

Methyl 2-amino-5-chlorobenzoate

Cat. No.: B046927
CAS No.: 5202-89-1
M. Wt: 185.61 g/mol
InChI Key: IGHVUURTQGBABT-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-chlorobenzoate is an organic compound with the molecular formula C8H8ClNO2. It is a white to grayish crystalline powder and is used primarily as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The compound is known for its stability and reactivity, making it a valuable component in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-chlorobenzoate can be synthesized through several methods. One common method involves the esterification of 2-amino-5-chlorobenzoic acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is typically carried out under reflux conditions for several hours . Another method involves the reduction of methyl 5-chloro-2-nitrobenzoate using a reducing agent like iron powder in the presence of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction mixture is typically refluxed, and the product is purified through crystallization or distillation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-amino-5-chlorobenzoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: The compound is an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.

    Industry: It is used in the production of agrochemicals and dyes

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-chlorobenzoate
  • Methyl 2-amino-5-bromobenzoate
  • Methyl 2-amino-5-methoxybenzoate

Uniqueness

Methyl 2-amino-5-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a preferred choice in various synthetic applications compared to its analogs .

Properties

IUPAC Name

methyl 2-amino-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHVUURTQGBABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199992
Record name Methyl 5-chloroanthranilate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5202-89-1
Record name Methyl 2-amino-5-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5202-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloroanthranilate
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Record name Methyl 5-chloroanthranilate
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Record name Methyl 5-chloroanthranilate
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Synthesis routes and methods I

Procedure details

A solution of hydrogen chloride (27.1 g) in methanol (192.2 g) is stirred at room temperature and 2-amino-4-chlorobenzoic acid (25 g) is added. The mixture is heated under reflux for 10 hours, then cooled and neutralised with a solution of sodium carbonate (20 g) in water (200 ml). The solid is filtered off, washed with water, and dried in vacuo at 65° C. to give methyl 2-amino-5-chlorobenzoate (15.5 g).
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
192.2 g
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1 liter of glacial acetic acid and 10 liters of ice-water are added to a solution of 2.0 kg of methyl 2-aminobenzoate in 15 liters of dichloromethane. 1.9 kg of calcium hypochlorite are added at 10° with vigorous stirring, during which the temperature should not rise above 15°. The mixture is stirred for a further 6 hours and left to stand for 16 hours. The dichloromethane is separated off, the aqueous phase is washed with dichloromethane, and the combined organic phases are washed with a 10% Na2SO3 solution (warming!). The combined dichloromethane phases are stirred with 2 kg of silica gel, 200 g of activated carbon and 2 kg of sodium sulfate. The phases are separated, the dichloromethane is removed, 10 liters of nhexane are added, the mixture is left to stand at 0-5° for 16 hours, and the product is separated off, giving 1.6 kg of methyl 2-amino-5-chlorobenzoate (“1”).
Quantity
1 L
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
15 L
Type
solvent
Reaction Step One
Quantity
1.9 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a suspension of 5-chloroisatoic anhydride (10 g, 50.61 mmol) in methanol (200 ml) was added DMAP (615 mg, 5.03 mmol) and the reaction mixture was heated to reflux for 3 h. The reaction mixture was cooled to rt and concentrated in vacuo. The residue was dissolved in EtOAc and washed with 0.1M HCl solution (3×), brine, dried over MgSO4, filtered and concentrated in vacuo to give the desired product (9.25 g, 97%) as a white solid which did not require further purification. 1H NMR (DMSO-d6, 300 MHz): δ 7.64 (d, J=2.5 Hz, 1H), 7.30 (dd, J=2.5, 9.0 Hz, 1H), 6.82 (d, J=9.0 Hz, 1H), 6.78 (br s, 2H), 3.79 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
615 mg
Type
catalyst
Reaction Step Two
Yield
97%

Synthesis routes and methods V

Procedure details

To a suspension of 5-chloroanthranilic acid (6.1 g) in AcOEt-MeOH (20 ml+10 ml), a solution of an excess amount of diazomethane in ether (50 ml) was added at 0° C. After termination of reaction, reaction solvent was evaporated to dryness to give the title compound (6.6 g) having the following physical data.
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
AcOEt MeOH
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-5-chlorobenzoate
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Methyl 2-amino-5-chlorobenzoate
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Methyl 2-amino-5-chlorobenzoate
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Methyl 2-amino-5-chlorobenzoate
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Methyl 2-amino-5-chlorobenzoate
Reactant of Route 6
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Methyl 2-amino-5-chlorobenzoate
Customer
Q & A

Q1: What is the structural significance of Methyl 2-amino-5-chlorobenzoate and how does it relate to its use in synthesis?

A: this compound serves as a versatile building block in organic synthesis due to its structure. [] It contains a reactive amino group (-NH2) and an ester group (-COOCH3) which allows for various chemical transformations. [] For example, the amino group can undergo reactions like acylation or condensation, while the ester group can be hydrolyzed or reduced. [, ] This versatility makes it a valuable intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. []

Q2: Can you provide an example of how this compound is used in the synthesis of a specific pharmaceutical intermediate?

A: this compound plays a crucial role in synthesizing 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, a key intermediate for the drug tolvaptan. [] The synthesis involves several steps starting with sulfonylation of the amino group in this compound, followed by N-alkylation and Dieckmann condensation. [] Subsequent decarboxylation and desulfonation then yield the desired benzazepine derivative. []

Q3: What insights does the crystal structure of this compound provide about its intermolecular interactions?

A: Analysis of the crystal structure reveals that this compound molecules are nearly planar and form chains along the b-axis through intermolecular N—H⋯O hydrogen bonds. [] Additionally, an intramolecular N—H⋯O hydrogen bond contributes to the formation of a six-membered ring within the molecule. [] These hydrogen bonding interactions influence the compound's packing arrangement in the solid state and can impact its physicochemical properties, such as melting point and solubility.

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